

Application Notes and Protocols: Claisen Rearrangement of p-Chlorophenyl Allyl Ether

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Compound of Interest

Compound Name: *p*-Chlorophenyl allyl ether

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Abstract

This document provides a comprehensive, step-by-step protocol for the thermal Claisen rearrangement of **p-Chlorophenyl allyl ether** to synthesize 2-allyl-4-chlorophenol. The Claisen rearrangement is a powerful and atom-economical method for forming carbon-carbon bonds.^[1] ^[2] This^[3]^[3]-sigmatropic rearrangement proceeds through a concerted, intramolecular mechanism, yielding a γ,δ -unsaturated carbonyl compound or, in the case of aryl allyl ethers, an ortho-allyl phenol after tautomerization.^[3]^[4]^[5]^[6]^[7] This protocol is designed for researchers in organic synthesis, medicinal chemistry, and materials science, providing detailed methodologies, data presentation, and visual workflows.

Introduction

The Claisen rearrangement, discovered by Rainer Ludwig Claisen in 1912, is a cornerstone of modern organic synthesis.^[1]^[2] The reaction involves the thermal rearrangement of an allyl vinyl ether or an aryl allyl ether.^[5]^[7]^[8] The aromatic Claisen rearrangement is particularly useful for the ortho-allylation of phenols. The reaction is initiated by heating the aryl allyl ether, which proceeds through a concerted, cyclic six-membered transition state.^[5]^[7] This pericyclic reaction first yields a non-aromatic cyclohexadienone intermediate, which rapidly tautomerizes to the thermodynamically stable phenolic product.^[5]^[6]^[8]

This application note details the specific procedure for the rearrangement of **p-Chlorophenyl allyl ether**, which yields 2-allyl-4-chlorophenol, a valuable synthetic intermediate.^[9]

Reaction Mechanism

The reaction is a[3][3]-sigmatropic rearrangement. The C-O bond of the ether is cleaved while a new C-C bond is formed between the ortho-position of the aromatic ring and the terminal carbon of the allyl group. This is followed by a keto-enol tautomerization to restore aromaticity.

Caption: Reaction mechanism of the Claisen rearrangement of **p-Chlorophenyl allyl ether**.

Data Presentation

Table 1: Physical and Chemical Properties of Reactant and Product

Compound	Formula	Molar Mass (g/mol)	Melting Point (°C)	Boiling Point (°C)
p-Chlorophenyl allyl ether	C ₉ H ₉ ClO	168.62	N/A	~230
2-allyl-4-chlorophenol	C ₉ H ₉ ClO	168.62[9][10]	48[11]	256-260[11]

Table 2: Summary of Experimental Conditions and Results

Parameter	Value	Reference
Reaction Temperature	Reflux, rising to 256°C	[11]
Reaction Time	20-25 minutes	[11]
Purification Method	Distillation, Recrystallization	[11]
Recrystallization Solvent	Petroleum Ether	[11]
Expected Yield	Nearly quantitative	[11]

Experimental Protocol

4.1 Materials and Equipment

- Chemicals:

- **p-Chlorophenyl allyl ether**
- Petroleum ether (for recrystallization)
- Anhydrous sodium sulfate (optional, for drying)

- Equipment:

- Round-bottom flask (appropriately sized for the reaction scale)
- Reflux condenser
- Thermometer with adapter
- Heating mantle or oil bath
- Distillation apparatus (simple or vacuum, depending on scale)
- Büchner funnel and flask
- Beakers and Erlenmeyer flasks
- Spatula and weighing scale

4.2 Safety Precautions

- This reaction is conducted at high temperatures (>250°C). Use appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and heat-resistant gloves.
- Perform the reaction in a well-ventilated fume hood.
- Chlorophenols are toxic and can be absorbed through the skin. Avoid direct contact.
- Handle all organic solvents with care. Petroleum ether is flammable.

4.3 Step-by-Step Procedure

- Reaction Setup:

- Place the desired quantity of **p-Chlorophenyl allyl ether** into a round-bottom flask.
- Equip the flask with a reflux condenser.
- Insert a thermometer through an adapter so that the bulb is immersed in the liquid to accurately monitor the reaction temperature.

- Thermal Rearrangement:

- Begin heating the flask using a heating mantle or oil bath.
- Heat the liquid to a steady reflux.
- Continue heating and monitor the temperature of the liquid. The rearrangement is complete when the temperature of the refluxing liquid rises to the boiling point of the product, approximately 256°C.[11] This process should take about 20 to 25 minutes.[11]

- Product Isolation and Purification:

- Once the reaction is complete (as indicated by the temperature rise), turn off the heat and allow the apparatus to cool to a safe temperature.
- Reconfigure the apparatus for distillation. For small quantities, distillation at atmospheric pressure is sufficient. Note: For larger quantities, vacuum distillation is recommended to prevent potential decomposition of the product at high temperatures.[11]
- Carefully distill the product. Collect the fraction that boils between 256-260°C.[11]
- The collected distillate will solidify upon cooling or standing.[11]

- Recrystallization:

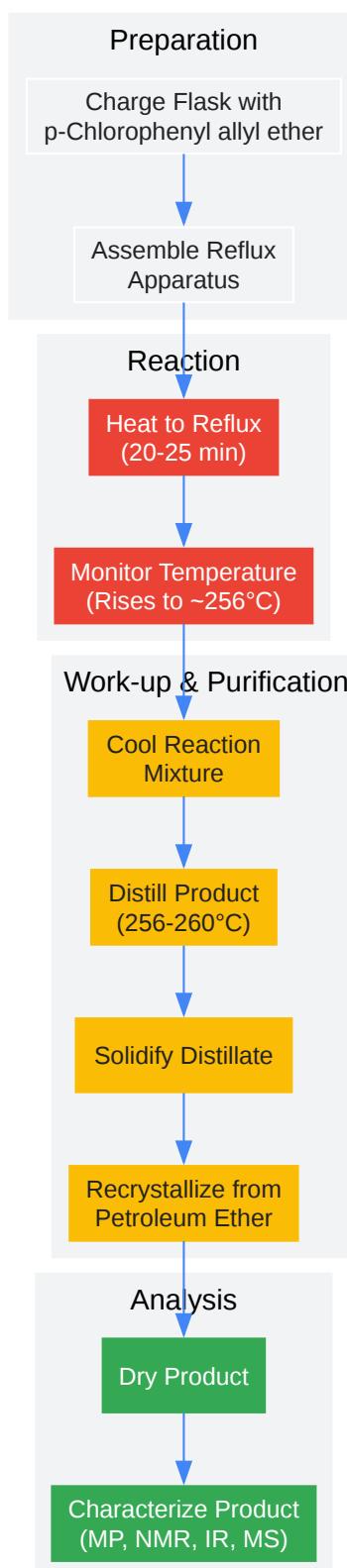
- Transfer the solidified product to a suitable flask.
- Add a minimal amount of hot petroleum ether to dissolve the solid.

- Allow the solution to cool slowly to room temperature, and then in an ice bath to maximize crystal formation.
- Collect the purified crystals by vacuum filtration using a Büchner funnel.
- Press the crystals to remove any residual oily impurities.[\[11\]](#)
- Wash the crystals with a small amount of cold petroleum ether.
- Dry the crystals in a desiccator or a vacuum oven at low heat.

4.4 Characterization

- Melting Point: The purified 2-allyl-4-chlorophenol should have a sharp melting point at 48°C.
[\[11\]](#)
- Spectroscopy: Confirm the structure of the product using standard analytical techniques such as ^1H NMR, ^{13}C NMR, FT-IR, and Mass Spectrometry.

Experimental Workflow Visualization



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Caption: Experimental workflow for the synthesis of 2-allyl-4-chlorophenol.

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